An In-depth Technical Guide to the Chemical Structure of Carpinontriol B
An In-depth Technical Guide to the Chemical Structure of Carpinontriol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpinontriol B is a naturally occurring cyclic diarylheptanoid first isolated from the stems of Carpinus cordata[1]. As a member of the diarylheptanoid class of compounds, it features a characteristic 1,7-diphenylheptane skeleton. Specifically, it is a meta,meta-cyclophane-type diarylheptanoid, where the two aromatic rings are linked by a seven-carbon chain at their meta positions, forming a macrocyclic structure. This compound has garnered interest for its potential biological activities, notably its anti-inflammatory properties. This guide provides a detailed overview of its chemical structure, spectroscopic data, a representative experimental protocol for its isolation, and its putative mechanism of action in inflammatory signaling pathways.
Chemical Structure and Properties
Carpinontriol B is a polycyclic aromatic hydrocarbon characterized by a biphenyl moiety bridged by a seven-carbon aliphatic chain. The structure was elucidated through spectral methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1][2]. The heptane chain is functionalized with three hydroxyl groups (a triol) and a carbonyl group, contributing to its polarity and potential for hydrogen bonding.
The systematic name and key structural features are derived from its complex three-dimensional conformation. The molecular formula and weight have been determined as follows:
Table 1: Physicochemical and Spectroscopic Data for Carpinontriol B
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₀O₆ | [3] |
| Molecular Weight | 344.36 g/mol | [3] |
| Class | Cyclic Diarylheptanoid (meta,meta-cyclophane) | |
| Spectroscopic Data | The detailed ¹H and ¹³C NMR assignment data from the original 2002 publication by Lee et al. were not accessible. Structure elucidation relied on 1D and 2D NMR and mass spectrometry. | [1][2][4] |
Experimental Protocols
The isolation of carpinontriol B involves multi-step extraction and chromatographic purification from its natural source, primarily species of the Carpinus (hornbeam) genus[1][5]. The following is a representative protocol based on methodologies for isolating diarylheptanoids from plant material.
General Isolation and Purification Protocol
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Plant Material Collection and Preparation: The stems or bark of the source plant (e.g., Carpinus cordata) are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction[1][2].
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Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using methanol or a methanol/water mixture at room temperature. This process is repeated multiple times to ensure complete extraction of polar and semi-polar metabolites, including diarylheptanoids[4].
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Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure to yield a gummy residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diarylheptanoids like carpinontriol B are typically enriched in the ethyl acetate fraction[4].
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Chromatographic Separation: The enriched fraction is subjected to multiple rounds of chromatography for purification.
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Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on polarity[4][5].
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High-Performance Liquid Chromatography (HPLC): Final purification to yield pure carpinontriol B is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient[4][5].
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Structure Elucidation: The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.
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2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between atoms and elucidate the complete chemical structure[2][4].
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The workflow for this process can be visualized as follows:
Biological Activity and Signaling Pathway
Carpinontriol B has demonstrated noteworthy anti-inflammatory activity. Studies have shown that it can inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and IL-6.
Carpinontriol B is thought to exert its anti-inflammatory effects by intervening in this pathway, thereby suppressing the expression of these inflammatory mediators.
The diagram below illustrates the proposed mechanism of action for carpinontriol B in the TLR4 signaling pathway.
References
- 1. New diarylheptanoids from the stems of Carpinus cordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS charac… [ouci.dntb.gov.ua]
